An In-Depth Technical Guide to 2-Amino-4,5-dichloro-3-methylbenzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-4,5-dichloro-3-methylbenzaldehyde: Properties, Synthesis, and Applications
Executive Summary: 2-Amino-4,5-dichloro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and agricultural industries. Its unique arrangement of amino, chloro, and methyl groups on the benzaldehyde scaffold makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical and spectroscopic properties, outlines a plausible synthetic route with a detailed experimental protocol, discusses its chemical reactivity, and explores its applications in drug discovery and the development of agrochemicals. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking a practical and in-depth understanding of this valuable chemical building block.
Introduction
Substituted benzaldehydes are foundational reagents in organic synthesis, serving as precursors to a vast array of more complex molecules. Within this class, 2-aminobenzaldehydes are particularly valuable due to the presence of two proximal, reactive functional groups—the amine and the aldehyde. This arrangement facilitates a variety of intramolecular cyclization and condensation reactions, providing efficient pathways to important heterocyclic systems like quinolines and quinazolines.
2-Amino-4,5-dichloro-3-methylbenzaldehyde (CAS No. 1415596-09-6)[1] is a specialized building block whose utility is enhanced by its specific substitution pattern. The electron-withdrawing chloro groups and the electron-donating methyl and amino groups create a unique electronic environment that influences the reactivity of the aldehyde and the aromatic ring. This compound is primarily utilized as a key intermediate in the synthesis of high-value commercial products, including modern insecticides[2]. Its structural motifs are also found in compounds explored for various therapeutic applications, highlighting its importance for professionals in drug development[3][4]. This document serves as a technical resource, consolidating critical data and procedural insights for the effective use of this compound in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is essential for its successful application in synthesis and analysis. The data presented below are a combination of known values for close analogs and predicted characteristics, providing a robust profile for laboratory use.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | 2-amino-4,5-dichloro-3-methylbenzaldehyde | --- |
| CAS Number | 1415596-09-6 | [1] |
| Molecular Formula | C₈H₇Cl₂NO | Calculated |
| Molecular Weight | 204.05 g/mol | Calculated |
| Appearance | Expected to be a yellow or light brown solid | Inferred from analogs[5] |
| Purity | Typically >97% | Commercial availability |
| Storage | Store at controlled room temperature or 2-8°C, protected from light, under an inert atmosphere. | [1] |
Spectroscopic Profile
The structural identity and purity of 2-Amino-4,5-dichloro-3-methylbenzaldehyde are unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aldehydic proton (-CHO) is the most deshielded, appearing as a singlet around δ 9.8-10.5 ppm[6]. The single aromatic proton will appear as a singlet in the δ 7.2-7.5 ppm region. The protons of the amino group (-NH₂) will present as a broad singlet between δ 6.0-6.5 ppm[5]. The methyl group (-CH₃) protons will be visible as a sharp singlet further upfield, likely in the δ 2.1-2.3 ppm range[5].
-
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 190-194 ppm[7][8]. The aromatic carbons will resonate in the δ 110-155 ppm range, with their exact shifts influenced by the various substituents. The methyl carbon will give a signal in the upfield region, typically around δ 15-20 ppm.
-
Infrared (IR) Spectroscopy: IR analysis is crucial for identifying key functional groups. Characteristic absorption bands include:
-
N-H stretching: Two medium-intensity bands around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic/aldehydic): Bands around 3000-3100 cm⁻¹ and weaker bands at 2750-2850 cm⁻¹ for the aldehyde C-H[6].
-
C=O stretching (aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹[6][9].
-
C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region[6].
-
C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion (M⁺) peak at m/z 203. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, confirming the dichlorinated nature of the compound.
Synthesis and Purification
The synthesis of polysubstituted aromatic compounds like 2-amino-4,5-dichloro-3-methylbenzaldehyde typically requires a multi-step approach, as direct functionalization of a simple precursor is often complicated by issues of regioselectivity. A plausible and efficient strategy involves building the molecule from a less complex, commercially available starting material.
Rationale for Synthetic Strategy
The chosen synthetic pathway must strategically introduce the substituents in an order that ensures correct placement and avoids unwanted side reactions. A common approach is to start with a substituted toluene, introduce the nitrogen functionality (as a nitro group), perform the chlorination steps, and finally, unmask or create the aldehyde functionality. The nitro group acts as a meta-director and deactivates the ring, which can be leveraged during the chlorination steps. It is later reduced to the essential amino group. The aldehyde is often introduced in the final steps to prevent its oxidation during earlier stages.
Proposed Synthetic Workflow
A logical synthesis could start from 2-nitro-3-methylbenzoic acid, which can be converted to the corresponding benzyl alcohol and then oxidized to the final aldehyde. This mirrors established methods for similar structures[5][8].
Note: The above workflow represents one of several possible routes. The order of chlorination and reduction steps may be interchanged to optimize yield and purity.
Detailed Experimental Protocol: Oxidation of (2-Amino-4,5-dichloro-3-methyl-phenyl)-methanol
This protocol is adapted from a well-established procedure for a closely related analog and exemplifies a key transformation in the synthesis[5]. The causality behind this choice lies in the mild and selective nature of manganese dioxide (MnO₂) for oxidizing benzylic alcohols to aldehydes without affecting the sensitive amino group.
Objective: To selectively oxidize the benzyl alcohol precursor to the target aldehyde.
Reagents & Materials:
-
(2-Amino-4,5-dichloro-3-methyl-phenyl)-methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (approx. 4-5 eq)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Petroleum Ether/DCM)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add activated MnO₂ (4-5 equivalents) and suspend it in anhydrous diethyl ether (or DCM) (approx. 20 mL per gram of alcohol).
-
Substrate Addition: Dissolve the (2-Amino-4,5-dichloro-3-methyl-phenyl)-methanol (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred suspension of MnO₂ at room temperature.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (the aldehyde).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or filter paper to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of DCM or ethyl acetate to ensure all product is recovered.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: The crude aldehyde should be purified by flash column chromatography on silica gel. A solvent system such as a gradient of petroleum ether in DCM (e.g., 2:1) is often effective[5].
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield 2-Amino-4,5-dichloro-3-methylbenzaldehyde as a solid. Confirm its identity and purity using the spectroscopic methods outlined in Section 2.
Chemical Reactivity and Applications
The synthetic value of 2-Amino-4,5-dichloro-3-methylbenzaldehyde stems from its predictable reactivity, which enables its use as a versatile precursor in various synthetic campaigns.
Core Reactivity
-
Aldehyde Group: The aldehyde is the primary site for nucleophilic addition. It readily undergoes condensation reactions with amines to form Schiff bases (imines), reacts with hydrazines to form hydrazones, and can be used in Wittig-type reactions to form alkenes. It is also susceptible to reduction to a benzyl alcohol or oxidation to a carboxylic acid under appropriate conditions.
-
Amino Group: The primary aromatic amine is nucleophilic and can be acylated, alkylated, or used in cyclization reactions. Its proximity to the aldehyde group is key for intramolecular reactions to form heterocyclic systems.
-
Aromatic Ring: The ring is relatively electron-rich due to the amino and methyl groups, but this is counteracted by the two deactivating chloro substituents. As such, further electrophilic aromatic substitution is generally difficult and not a common transformation for this intermediate.
Application in Heterocyclic Synthesis
A principal application of this compound is in the construction of fused heterocyclic rings through condensation reactions. For example, reaction with a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate) can lead to the formation of substituted quinoline scaffolds, a core structure in many pharmaceuticals.
Role in Drug Discovery and Agrochemicals
The most prominent industrial application of closely related aminobenzaldehydes is as a key intermediate in the synthesis of chlorantraniliprole, a widely used insecticide[2][10]. This insecticide belongs to the diamide class and functions by targeting insect ryanodine receptors. The synthesis of such complex molecules relies on the robust and scalable availability of specifically substituted building blocks like 2-amino-4,5-dichloro-3-methylbenzaldehyde.
Furthermore, the 2-aminobenzamide scaffold, which can be derived from this aldehyde, is recognized for its broad pharmacological potential. Derivatives have been investigated as antimicrobial and anticancer agents, with one proposed mechanism being the inhibition of histone deacetylase (HDAC) enzymes[4]. This makes the title compound and its derivatives attractive targets for screening libraries in early-stage drug discovery programs.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount when handling 2-Amino-4,5-dichloro-3-methylbenzaldehyde. The following information is synthesized from safety data sheets of structurally similar compounds[11][12].
Table 2: GHS Hazard Summary (Anticipated)
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13] |
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory[11].
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[13].
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen) and protection from light is recommended.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[14].
-
Skin Contact: Immediately wash the skin with soap and plenty of water while removing contaminated clothing[12].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12].
Conclusion
2-Amino-4,5-dichloro-3-methylbenzaldehyde stands out as a highly functionalized and synthetically useful chemical intermediate. Its value is firmly established by its role in the production of complex, commercially significant molecules in the agrochemical sector and its potential as a scaffold for novel therapeutic agents. This guide has provided a detailed technical overview of its properties, a practical synthetic protocol, and a summary of its reactivity and applications. By leveraging the information presented, researchers and scientists can effectively and safely incorporate this versatile building block into their synthetic programs to drive innovation in both drug discovery and materials science.
References
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
-
PubChem. (n.d.). 2-Amino-4-chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. (2025). 2-((2,6-Dichlorophenyl)amino)benzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
-
Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]
- CN105859574A. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
-
CN107383020A. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Retrieved from [Link]
- CN116730859A. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
-
Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]
Sources
- 1. 59236-37-2|2-Amino-4-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
